Ethyl cyclopentylideneacetate

Description

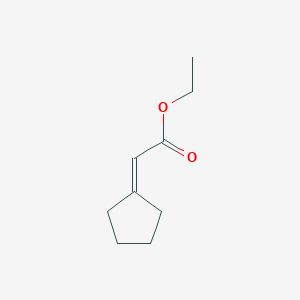

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyclopentylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-11-9(10)7-8-5-3-4-6-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXWSOKUXUMWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172513 | |

| Record name | Ethyl cyclopentylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903-22-6 | |

| Record name | Acetic acid, 2-cyclopentylidene-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1903-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyclopentylideneacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001903226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cyclopentylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyclopentylideneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYCLOPENTYLIDENEACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I473K68T2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Methoxypropanol Derivatives

Disclaimer: The requested physicochemical data for CAS number 1903-22-6 corresponds to ethyl 2-cyclopentylideneacetate. The compound of interest as per the topic, 1-(2-methoxypropan-2-yl)cyclohexan-1-ol, does not have a readily available CAS number or extensive experimental data in the public domain. This guide therefore provides data on closely related and structurally similar compounds to serve as a valuable resource for researchers, scientists, and drug development professionals.

This technical guide furnishes a detailed overview of the physicochemical properties, synthesis protocols, and relevant workflows for compounds structurally related to 1-(2-methoxypropan-2-yl)cyclohexan-1-ol. The information is presented to facilitate research and development in related chemical spaces.

Physicochemical Data of Related Compounds

The following tables summarize the computed physicochemical properties for structurally similar compounds to 1-(2-methoxypropan-2-yl)cyclohexan-1-ol, providing a comparative overview of their key characteristics.

Table 1: Computed Physicochemical Properties of (1R,2S)-2-methoxy-2-methylcyclohexan-1-ol [1]

| Property | Value |

| Molecular Weight | 144.21 g/mol |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 144.115029749 Da |

| Monoisotopic Mass | 144.115029749 Da |

| Topological Polar Surface Area | 29.5 Ų |

| Heavy Atom Count | 10 |

Table 2: Computed Physicochemical Properties of (1-Methoxy-2-methylpropan-2-yl)cyclohexane [2]

| Property | Value |

| Molecular Weight | 170.29 g/mol |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 170.167065321 Da |

| Monoisotopic Mass | 170.167065321 Da |

| Topological Polar Surface Area | 9.2 Ų |

| Heavy Atom Count | 12 |

Experimental Protocols: Synthesis of a Related Chiral Amine

Objective: To synthesize (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline via nucleophilic substitution.

Materials:

-

(R)-1-methoxy-2-propanol

-

Triethylamine (or another suitable base)

-

Methanesulfonyl chloride

-

Anhydrous dichloromethane (or another suitable solvent)

-

2-ethyl-6-methylaniline

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Cold 1M HCl

Procedure:

-

Preparation of (R)-1-methoxypropan-2-yl methanesulfonate:

-

Dissolve (R)-1-methoxy-2-propanol and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the solution while maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

-

Allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by adding cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (R)-1-methoxypropan-2-yl methanesulfonate. This intermediate can often be used in the next step without further purification.

-

-

Nucleophilic Substitution:

-

In a separate reaction vessel, dissolve 2-ethyl-6-methylaniline in a suitable solvent.

-

Add the crude (R)-1-methoxypropan-2-yl methanesulfonate to the solution.

-

The reaction proceeds via an SN2 mechanism, leading to the inversion of stereochemistry at the chiral center.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

If any solid precipitate forms, filter the mixture.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline.[3]

-

Experimental Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation of (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline.

References

Ethyl cyclopentylideneacetate molecular weight and formula

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Physicochemical Properties of Ethyl Cyclopentylideneacetate

This document provides a concise technical summary of the core physicochemical properties of this compound, a compound relevant in various chemical synthesis and research applications. The data herein is compiled from verified chemical databases.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₂ | [1][2][3] |

| Molecular Weight | 154.21 g/mol | [1][3] |

| IUPAC Name | ethyl 2-cyclopentylideneacetate | [1] |

| CAS Number | 1903-22-6 | [1][2][3] |

| Monoisotopic Mass | 154.099379685 Da | [1] |

Methodology & Protocols

The data presented in this guide are derived from both computational and established experimental protocols.

2.1 Molecular Formula and Weight Calculation The molecular formula (C₉H₁₄O₂) is determined through elemental analysis and confirmed by mass spectrometry. The molecular weight is a calculated value based on the molecular formula and the standard atomic weights of its constituent elements: Carbon (≈12.011 u), Hydrogen (≈1.008 u), and Oxygen (≈15.999 u).

-

Calculation: (9 * 12.011) + (14 * 1.008) + (2 * 15.999) = 154.207 g/mol . The commonly cited value is rounded to 154.21 g/mol [1][3].

2.2 Experimental Verification Protocol: Mass Spectrometry High-resolution mass spectrometry (HRMS) is the standard experimental method to confirm both the molecular formula and the precise molecular weight (monoisotopic mass).

-

Sample Preparation: The compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a high-resolution analyzer (e.g., TOF, Orbitrap).

-

Data Interpretation: The resulting spectrum provides the monoisotopic mass of the molecule with high precision, which is used to confirm the elemental composition and validate the molecular formula. For this compound, this value is approximately 154.099 Da[1].

Visualization of Molecular Composition

The following diagram illustrates the relationship between the compound and its elemental formula, providing a clear visual breakdown of its atomic constituents.

Figure 1: Elemental composition of this compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Ethyl Cyclopentylideneacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl Cyclopentylideneacetate. Due to the limited availability of fully assigned and publicly accessible raw spectral data, this guide presents predicted chemical shifts based on the analysis of structurally analogous compounds. The experimental protocols outlined below are representative of standard methods for the acquisition of NMR data for similar organic molecules.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established chemical shift ranges for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~5.8 | Singlet | 1H | - | =CH |

| ~4.1 | Quartet | 2H | 7.1 | -OCH₂- |

| ~2.5 | Multiplet | 4H | - | Allylic CH₂ |

| ~1.7 | Multiplet | 4H | - | CH₂ |

| ~1.2 | Triplet | 3H | 7.1 | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Ester) |

| ~160 | =C (quaternary) |

| ~115 | =CH |

| ~60 | -OCH₂- |

| ~35 | Allylic CH₂ |

| ~26 | CH₂ |

| ~14 | -CH₃ |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of a compound such as this compound.

2.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent to provide a reference signal at 0 ppm.

2.2 NMR Instrument Parameters

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.

-

Nuclei: ¹H (Proton) and ¹³C (Carbon-13).

-

Solvent: Chloroform-d (CDCl₃) is a common choice for this type of compound.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

2.3 ¹H NMR Acquisition

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: A spectral width of approximately 10-15 ppm is generally sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between pulses.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

2.4 ¹³C NMR Acquisition

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

2.5 Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of the peaks are determined.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon environments relevant to its NMR spectra.

Caption: Structure of this compound with predicted ¹H NMR assignments.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl Cyclopentylideneacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of ethyl cyclopentylideneacetate. It covers the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or characterizing this compound.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound (CAS No: 1903-22-6), a compound with the molecular formula C₉H₁₄O₂, IR spectroscopy can unequivocally identify its key structural features. The molecule is an α,β-unsaturated ester, containing a carbonyl group (C=O), a carbon-carbon double bond (C=C), and carbon-oxygen single bonds (C-O), in addition to the alkyl C-H bonds of the cyclopentyl and ethyl groups.

Predicted Infrared Absorption Data

The following table summarizes the expected major infrared absorption bands for this compound. These predictions are based on established correlation tables and the analysis of similar α,β-unsaturated esters.

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment | Functional Group |

| ~2960-2850 | Strong | C-H Stretching (asymmetric and symmetric) | Aliphatic (Cyclopentyl and Ethyl groups) |

| ~1715-1730 | Strong | C=O Stretching | α,β-unsaturated Ester |

| ~1650 | Medium | C=C Stretching | Alkene |

| ~1450 | Medium | C-H Bending (Scissoring) | CH₂ |

| ~1370 | Medium | C-H Bending (Rocking) | CH₃ |

| ~1250-1300 | Strong | C-O Stretching (asymmetric) | Ester |

| ~1030-1050 | Strong | C-O Stretching (symmetric) | Ester |

Note: The conjugation of the C=C double bond with the C=O group in an α,β-unsaturated ester typically lowers the wavenumber of the C=O stretching vibration compared to a saturated ester (which appears around 1735-1750 cm⁻¹)[1][2]. The C=C stretching absorption is also influenced by its position and substitution. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.

Experimental Protocol for Infrared Spectroscopy

The acquisition of an IR spectrum for a liquid sample like this compound is typically performed using the "neat" or "capillary film" method. This technique is straightforward and avoids the use of solvents that could interfere with the spectrum. An FTIR (Fourier Transform Infrared) spectrometer is the standard instrument for this analysis.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., Sodium Chloride (NaCl) or Potassium Bromide (KBr))

-

Pipette or dropper

-

Kimwipes or other lint-free tissue

-

Solvent for cleaning (e.g., anhydrous acetone or isopropanol)

-

Desiccator for storing salt plates

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum: A background spectrum of the ambient air in the sample compartment must be collected. This allows the instrument to subtract signals from atmospheric water and carbon dioxide, which absorb in the infrared region.

-

Sample Preparation:

-

Retrieve two clean, dry salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers onto the polished surfaces.

-

Using a pipette, place one to two drops of neat this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates. The liquid will be held in place by capillary action.

-

-

Spectral Acquisition:

-

Place the "sandwich" of salt plates containing the sample into the sample holder in the FTIR spectrometer.

-

Initiate the sample scan according to the instrument's software instructions. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is automatically converted to a spectrum (transmittance or absorbance vs. wavenumber) by a Fourier transform.

-

Cleaning:

-

After the analysis, carefully separate the salt plates.

-

Clean the plates by rinsing them with a volatile, anhydrous solvent like acetone or isopropanol and gently wiping them with a Kimwipe.

-

Return the clean, dry plates to the desiccator for storage.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for obtaining and analyzing the infrared spectrum of this compound.

Caption: Workflow for IR spectroscopic analysis of a liquid sample.

This guide provides a foundational understanding of the infrared spectroscopic analysis of this compound. For definitive structural confirmation, it is always recommended to use a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in conjunction with IR spectroscopy.

References

In-Depth Mass Spectrometry Analysis of Ethyl Cyclopentylideneacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Ethyl cyclopentylideneacetate (C₉H₁₄O₂), a molecule of interest in various chemical and pharmaceutical research domains. This document details the expected fragmentation patterns, presents quantitative mass spectral data, and outlines a typical experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of this compound

This compound is an α,β-unsaturated ester. Its mass spectrum is characterized by the formation of a molecular ion (M⁺•) upon electron ionization, followed by a series of fragmentation events that yield characteristic product ions. Understanding these fragmentation pathways is crucial for the structural elucidation and quantification of this analyte.

The initial ionization of this compound produces a molecular ion peak, which is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (154.21 g/mol ).[1] The subsequent fragmentation is dictated by the relative stabilities of the resulting carbocations and radical species. Key fragmentation processes for esters include α-cleavage and McLafferty rearrangements.[2][3] For α,β-unsaturated esters, cleavage of the bonds adjacent to the carbonyl group and the double bond are particularly significant.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The following table summarizes the prominent ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Fragment Ion | Formula |

| 154 | [M]⁺• (Molecular Ion) | [C₉H₁₄O₂]⁺• |

| 125 | [M - C₂H₅]⁺ | [C₇H₉O₂]⁺ |

| 109 | [M - OC₂H₅]⁺ | [C₇H₉O]⁺ |

| 81 | [C₆H₉]⁺ | [C₆H₉]⁺ |

| 67 | [C₅H₇]⁺ | [C₅H₇]⁺ |

| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ |

| 29 | [C₂H₅]⁺ | [C₂H₅]⁺ |

Proposed Fragmentation Pathways

The fragmentation of this compound upon electron ionization can be visualized through a series of logical steps. The following diagram illustrates the major fragmentation pathways leading to the observed ions.

Caption: Major fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis

A standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound is outlined below. This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical objectives.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of the samples.

-

Sample Matrix: For quantitative analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and minimize matrix interference.

GC-MS Instrumentation and Conditions

The following table details typical instrumental parameters for the GC-MS analysis of this compound.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 split ratio) or Splitless |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Data Acquisition and Processing

-

Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum for qualitative analysis and library matching. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic ions of this compound (e.g., m/z 154, 125, 109).

-

Data Analysis: Process the acquired data using the instrument's software. Identify the peak corresponding to this compound based on its retention time and mass spectrum. For quantitative analysis, construct a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometry analysis of this compound, from sample preparation to data interpretation.

Caption: Workflow for the GC-MS analysis of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and a practical framework for its analysis. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific analytical needs and instrumentation.

References

In-Depth Technical Guide to Ethyl Cyclopentylideneacetate for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl cyclopentylideneacetate, a valuable reagent in organic synthesis. This document details its commercially available suppliers, physicochemical properties, and established synthesis protocols. Furthermore, it explores its applications as a versatile building block in the synthesis of more complex molecules.

Commercial Availability and Supplier Specifications

This compound (CAS No: 1903-22-6) is readily available from several chemical suppliers. The purity of the commercially available compound typically ranges from 95% to 99%. While specific Certificates of Analysis (CoA) and Technical Data Sheets (TDS) should be obtained directly from the suppliers for lot-specific data, the following table summarizes information gathered from various sources.

| Supplier/Source | Reported Purity | Notes |

| Mopai Biotechnology | 99% | States it is an important raw material. |

| Aceschem | ≥ 97% | Provides NMR, MSDS, HPLC, and CoA upon request.[1] |

| CymitQuimica | 95.0% | Also lists other suppliers with varying purities.[2] |

| ChemSrc | 94.0% - 98.0% | Lists multiple suppliers with different purity levels.[3] |

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented below, based on data from publicly available databases.

| Property | Value | Source |

| Molecular Formula | C9H14O2 | PubChem[4] |

| Molecular Weight | 154.21 g/mol | PubChem[4] |

| Appearance | White to Light Brown | Mopai Biotechnology[5] |

| Boiling Point | 214.1 °C at 760 mmHg | ChemSrc[3] |

| Density | 1.082 g/cm³ | ChemSrc[3] |

| Flash Point | 100.5 °C | ChemSrc[3] |

| Refractive Index | 1.544 | ChemSrc[3] |

| LogP | 2.04990 | ChemSrc[3] |

| InChIKey | TXXWSOKUXUMWRZ-UHFFFAOYSA-N | PubChem[4] |

| SMILES | CCOC(=O)C=C1CCCC1 | PubChem[4] |

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation (Warning)[4]

-

H319: Causes serious eye irritation (Warning)[4]

-

H335: May cause respiratory irritation (Warning)[4]

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved via olefination reactions, with the Horner-Wadsworth-Emmons (HWE) and Wittig reactions being the most prominent methods. These reactions involve the coupling of a phosphorus-stabilized carbanion with cyclopentanone.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used and efficient method for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters like this compound.[6][7] It offers advantages over the classical Wittig reaction, such as the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct.[8]

Reaction Scheme:

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Detailed Experimental Protocol (Adapted from Organic Syntheses Procedure for Ethyl cyclohexylideneacetate): [9]

-

Materials:

-

Cyclopentanone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq) under a nitrogen atmosphere.

-

Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

Triethyl phosphonoacetate (1.0 eq) is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

The reaction mixture is cooled back to 0 °C, and a solution of cyclopentanone (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

Wittig Reaction

The Wittig reaction is another fundamental method for the synthesis of alkenes from aldehydes or ketones.[10][11][12] It involves the reaction of a phosphorus ylide, prepared from a phosphonium salt and a strong base, with a carbonyl compound.

Reaction Scheme:

Caption: Wittig reaction for the synthesis of this compound.

Detailed Experimental Protocol (General Procedure): [13]

-

Materials:

-

(Carbethoxymethyl)triphenylphosphonium bromide

-

A strong base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

Cyclopentanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, (carbethoxymethyl)triphenylphosphonium bromide (1.0 eq) is suspended in anhydrous THF.

-

The suspension is cooled to -78 °C (dry ice/acetone bath), and n-butyllithium (1.0 eq) is added dropwise, resulting in the formation of a colored ylide solution.

-

The mixture is stirred at -78 °C for 1 hour.

-

A solution of cyclopentanone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched with saturated aqueous NH₄Cl solution.

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified, typically by column chromatography, to separate the this compound from the triphenylphosphine oxide byproduct.

-

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the cyclopentylidene moiety into larger molecules. Its α,β-unsaturated ester functionality allows for a variety of subsequent transformations.

Michael Addition Reactions

The electron-withdrawing nature of the ester group activates the double bond for conjugate addition (Michael addition) of nucleophiles. This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the ester.

Logical Workflow for Michael Addition:

Caption: General workflow of a Michael addition reaction with this compound.

Use in Medicinal Chemistry and Fragrance Synthesis

While specific examples in high-impact signaling pathways are not extensively documented in publicly available literature, the cyclopentane ring is a common motif in bioactive molecules and natural products. Therefore, this compound serves as a key starting material for the synthesis of potential therapeutic agents. For instance, the related compound, ethyl 2-oxocyclopentylacetate, is an important intermediate in the preparation of the DP receptor antagonist Laropiprant.[14]

In the fragrance industry, related cyclopentylidene derivatives are valued for their floral and fruity notes. For example, mthis compound is known for its sweet, white floral scent reminiscent of tuberose. The structural similarity suggests that this compound could also be a precursor or component in the synthesis of novel fragrance ingredients.[15][16][17]

Conclusion

This compound is a commercially accessible and synthetically versatile building block. Its preparation is well-established through olefination reactions like the Horner-Wadsworth-Emmons and Wittig reactions, for which detailed experimental protocols are available. The reactivity of its α,β-unsaturated ester moiety makes it a valuable precursor for the synthesis of more complex molecules, with potential applications in medicinal chemistry and the development of new fragrance compounds. This guide provides a foundational resource for researchers and professionals looking to utilize this compound in their synthetic endeavors.

References

- 1. aceschem.com [aceschem.com]

- 2. CAS 1903-22-6: Acetic acid, 2-cyclopentylidene-, ethyl est… [cymitquimica.com]

- 3. ethyl 2-cyclopentylideneacetate | CAS#:1903-22-6 | Chemsrc [chemsrc.com]

- 4. This compound | C9H14O2 | CID 74699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.1903-22-6 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

- 15. CN103160375B - Perfume mixtures containing cyclopent-2-enyl-ethyl acetate - Google Patents [patents.google.com]

- 16. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. img.perfumerflavorist.com [img.perfumerflavorist.com]

An In-depth Technical Guide to the Safety and Handling of Ethyl Cyclopentylideneacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Ethyl cyclopentylideneacetate. The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe operational procedures. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide integrates data from authoritative chemical databases, safety protocols for similar substances, and standardized experimental guidelines.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding the substance's behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₂ | PubChem[1] |

| Molecular Weight | 154.21 g/mol | PubChem[1] |

| CAS Number | 1903-22-6 | PubChem[1] |

| Appearance | White to Light Brown | Vendor Information |

| Boiling Point | 214.1 °C at 760 mmHg | ChemSrc |

| Flash Point | 100.5 °C | ChemSrc |

| Density | 1.082 g/cm³ | ChemSrc |

| Vapor Pressure | 0.159 mmHg at 25°C | ChemSrc |

| Solubility | No data available | |

| LogP | 2.04990 | ChemSrc |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Code | Source |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | PubChem[1] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | PubChem[1] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | PubChem[1] |

Hazard Pictogram:

Signal Word: Warning

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE.

3.2. Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.

-

Use non-sparking tools and avoid sources of ignition.

-

Ground and bond containers when transferring material.

-

Wash hands thoroughly after handling.

3.3. Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these first-aid measures and be prepared for spill response.

4.1. First-Aid Measures

4.2. Spill and Leak Procedures

-

Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material with a non-combustible absorbent and dispose of it as hazardous waste.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.

Experimental Protocols for Hazard Assessment

6.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This test method evaluates the potential of a chemical to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.[2][3][4][5][6]

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissue models are equilibrated in culture medium.

-

Chemical Application: A small volume of the test chemical (or a suitable dilution) is applied topically to the surface of the tissue.

-

Exposure: The tissues are exposed to the chemical for a defined period (e.g., 15-60 minutes).

-

Post-Exposure Incubation: The chemical is removed by rinsing, and the tissues are incubated in fresh medium for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Tissue viability is determined using a quantitative assay, typically the MTT assay. The enzymatic conversion of MTT to a colored formazan product by viable cells is measured spectrophotometrically.

-

Data Interpretation: The viability of the chemical-treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the chemical is an irritant.[5]

6.2. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

This test method is used to identify chemicals that are not classified as eye irritants or causing serious eye damage.[7][8][9][10]

Methodology:

-

Tissue Preparation: Reconstructed human cornea-like epithelium tissue models are pre-incubated in culture medium.

-

Chemical Application: The test chemical is applied topically to the surface of the corneal tissue. The application method differs for liquids and solids.

-

Exposure: Tissues are exposed for a set duration (e.g., 30 minutes for liquids).[8]

-

Post-Exposure Incubation: After rinsing, the tissues are transferred to fresh medium for a post-incubation period.

-

Viability Assessment: Cell viability is measured using the MTT assay.

-

Data Interpretation: If the tissue viability is greater than 60% relative to the negative control, the chemical is considered a non-irritant.[8][10]

6.3. Respiratory Irritation Assessment

As this compound may cause respiratory irritation, it is important to handle it in a manner that minimizes inhalation exposure. Formal testing for respiratory irritation is complex and often involves specialized in vivo or in vitro models of the respiratory tract.

General Assessment Approach for Volatile Organic Compounds (VOCs):

-

In Vitro Models: Use of cultured human respiratory epithelial cells to assess cytotoxicity and inflammatory responses following exposure to the vapor phase of the compound.

-

Dosimetry Modeling: Computational models can be used to estimate the deposition and concentration of the vapor in different regions of the respiratory tract.[11]

-

Symptom Monitoring in Occupational Settings: In a controlled environment, monitoring for symptoms such as nose and throat discomfort, headache, and dizziness can provide information on the irritant potential of a substance.

Disclaimer: This document is intended as a guide for trained professionals and should not be considered a substitute for a comprehensive risk assessment. Always consult the most current safety information and institutional protocols before handling any chemical.

References

- 1. This compound | C9H14O2 | CID 74699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. iivs.org [iivs.org]

- 6. senzagen.com [senzagen.com]

- 7. oecd.org [oecd.org]

- 8. tecolab-global.com [tecolab-global.com]

- 9. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

- 10. dermatest.com [dermatest.com]

- 11. New approach methodologies (NAMs) for the in vitro assessment of cleaning products for respiratory irritation: workshop report - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Ethyl Cyclopentylideneacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl cyclopentylideneacetate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the physicochemical properties of the molecule and general principles of organic chemistry. Furthermore, it outlines a detailed experimental protocol for the systematic determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.

Introduction to this compound

This compound (CAS No: 21669-77-2) is an α,β-unsaturated ester with the molecular formula C₉H₁₄O₂. Its structure, featuring a polar ester group and a nonpolar cyclopentylidene ring, dictates its solubility behavior. Understanding its solubility is crucial for applications in organic synthesis, purification, and formulation, where it may be used as a reactant, intermediate, or component of a final product.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The ester functional group provides polarity and potential for dipole-dipole interactions and hydrogen bond acceptance, while the cyclopentylidene moiety contributes to its nonpolar character.

Data Presentation: Predicted Qualitative Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Cyclohexane | Low to Moderate | The nonpolar hydrocarbon solvents will primarily interact with the cyclopentylidene ring through van der Waals forces. The polar ester group will limit high solubility. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Good to High | These solvents can engage in dipole-dipole interactions with the ester group of this compound. Their moderate polarity can also accommodate the nonpolar part of the molecule, leading to good overall solvation. Esters are generally soluble in other esters like ethyl acetate.[1] |

| Polar Protic Solvents | Ethanol, Methanol | Moderate to Good | Alcohols can act as hydrogen bond donors to the carbonyl oxygen of the ester, which can enhance solubility. However, the nonpolar cyclopentylidene ring may reduce miscibility with very polar alcohols. |

| Aqueous Solvents | Water | Very Low | The molecule's significant nonpolar hydrocarbon content (the cyclopentylidene ring and the ethyl group) will make it largely insoluble in water. While the ester group can accept hydrogen bonds, this is insufficient to overcome the hydrophobicity of the rest of the molecule. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, the following experimental protocol for the isothermal shake-flask method is recommended. This method is a reliable and widely used technique for determining the solubility of a solid or liquid solute in a solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Thermostatic shaker or water bath with agitation capabilities

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or UV-Vis spectrophotometer)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume (e.g., 10 mL) of a selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended solid particles.

-

-

Quantification:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Dilute the solution with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) using the determined concentration and the dilution factor.

-

Repeat the experiment at different temperatures to establish a temperature-dependent solubility profile.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide on the Discovery and Synthesis of Ethyl Cyclopentylideneacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyclopentylideneacetate, an α,β-unsaturated ester, is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrances. Its synthesis has evolved significantly from early condensation reactions to more sophisticated and efficient modern methods. This guide provides a comprehensive overview of the historical development and key synthetic routes for producing this compound. Detailed experimental protocols for historical and contemporary methods, including the Reformatsky reaction, Stobbe condensation, Knoevenagel condensation, and the Horner-Wadsworth-Emmons reaction, are presented. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to elucidate the underlying chemical principles.

Introduction: Discovery and Historical Context

The synthesis of α,β-unsaturated esters like this compound is rooted in the foundational principles of carbon-carbon bond formation. Early methods for creating such compounds were often laborious and resulted in low yields. One of the earliest approaches involved the Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887.[1][2] This reaction utilizes an organozinc reagent formed from an α-halo ester and zinc metal to react with a ketone or aldehyde.[1] For the synthesis of cyclic alkylideneacetates, this method was often followed by acylation and pyrolysis, a multi-step and inefficient process.[3]

The late 19th and early 20th centuries saw the development of several condensation reactions that provided alternative routes. The Stobbe condensation , first described by Hans Stobbe, involves the reaction of a ketone or aldehyde with a succinic acid ester in the presence of a strong base.[4] Another significant contribution was the Knoevenagel condensation , developed by Emil Knoevenagel in the 1890s, which is a modification of the aldol condensation where an active methylene compound reacts with a carbonyl group.[5][6]

The mid-20th century brought a paradigm shift with the advent of phosphorus-based olefination reactions. The Wittig reaction , discovered by Georg Wittig in 1954, revolutionized the synthesis of alkenes from aldehydes and ketones using phosphonium ylides.[7] A significant refinement of this method, the Horner-Wadsworth-Emmons (HWE) reaction , was later developed.[8] The HWE reaction employs phosphonate carbanions, which are generally more nucleophilic than Wittig reagents and offer the significant advantage of producing a water-soluble phosphate byproduct, simplifying purification.[9] For the synthesis of α,β-unsaturated esters with an electron-withdrawing group, the HWE reaction is often considered the method of choice due to its efficiency and generally higher yields.[3]

This guide will detail the experimental protocols for these key historical and modern synthetic methods, provide a quantitative comparison of their efficiencies, and visualize the reaction pathways to offer a clear understanding of the chemical transformations involved.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to this compound depends on factors such as desired yield, available starting materials, and scalability. The following table provides a summary of quantitative data for the key synthetic methods discussed.

| Method | Key Reagents | Typical Solvent | Reaction Temperature | Reaction Time | Typical Yield |

| Reformatsky Reaction | Cyclopentanone, Ethyl bromoacetate, Zinc | Toluene | 90 °C | 30 min | ~86% (β-hydroxy ester) |

| Stobbe Condensation | Cyclopentanone, Diethyl succinate, Potassium t-butoxide | t-butanol | Reflux | Not Specified | Moderate to Good |

| Knoevenagel Condensation | Cyclopentanone, Ethyl acetoacetate, Piperidine/Acetic Acid | Benzene | Reflux | Not Specified | Moderate |

| Horner-Wadsworth-Emmons | Cyclopentanone, Triethyl phosphonoacetate, NaH | Benzene | 20-35 °C | ~2-3 hours | 67-77% |

Note: Yields can vary significantly based on specific reaction conditions and scale.

Detailed Experimental Protocols

Horner-Wadsworth-Emmons (HWE) Synthesis (Recommended Method)

The HWE reaction is a highly efficient method for the synthesis of this compound, generally providing good yields and simplifying product purification. The following protocol is adapted from the synthesis of the analogous ethyl cyclohexylideneacetate.[3]

Experimental Workflow:

Caption: Workflow for the HWE synthesis of this compound.

Procedure:

-

A dry, 500-mL, three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen.

-

The flask is charged with sodium hydride (0.33 mol, e.g., 16 g of a 50% dispersion in mineral oil) and 100 mL of dry benzene.[3]

-

To this stirred mixture, add triethyl phosphonoacetate (0.33 mol, 74.7 g) dropwise over 45–50 minutes, maintaining the temperature at 30–35 °C with cooling if necessary. Vigorous hydrogen evolution will be observed.[3]

-

After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the phosphonate anion.[3]

-

To the resulting solution, add cyclopentanone (0.33 mol) dropwise over 30–40 minutes, maintaining the temperature at 20–30 °C with an ice bath.[3]

-

After the addition of the ketone, a precipitate of sodium diethyl phosphate may form. Heat the mixture at 60–65 °C for 15 minutes.[3]

-

Cool the reaction mixture to 15–20 °C and decant the mother liquor from the precipitate. Wash the precipitate with several portions of warm benzene.[3]

-

Combine the mother liquor and washings, and distill off the benzene at atmospheric pressure.

-

The crude product is then purified by vacuum distillation to yield this compound.

Reformatsky Reaction

This method produces the β-hydroxy ester intermediate, which would require a subsequent dehydration step to yield the final product.

Reaction Pathway:

References

- 1. grokipedia.com [grokipedia.com]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Studies in Stobbe condensation. Part 7: Synthesis and biological activity of some new cyclopentadienones and cyclopentadienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Key Reactive Sites of Ethyl Cyclopentylideneacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclopentylideneacetate is an α,β-unsaturated ester with a chemical formula of C₉H₁₄O₂.[1][2] Its structure, featuring a cyclopentylidene ring conjugated with an ethyl acetate moiety, presents multiple reactive sites that are of significant interest in organic synthesis and drug development. The strategic positioning of an electron-withdrawing ester group in conjugation with a carbon-carbon double bond dictates the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides a comprehensive overview of the key reactive sites of this compound, supported by spectroscopic data, theoretical principles, and detailed experimental protocols for its characteristic reactions.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. These data are crucial for the identification and characterization of the molecule during synthesis and subsequent reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₂ | [1][2] |

| Molecular Weight | 154.21 g/mol | [1][2] |

| Boiling Point | 214.1 °C at 760 mmHg | [2] |

| Density | 1.082 g/cm³ | [2] |

| Refractive Index | 1.544 | [2] |

| ¹H NMR (CDCl₃, δ) | ~1.25 (t, 3H), ~2.3-2.5 (m, 4H), ~2.6-2.8 (m, 4H), ~4.15 (q, 2H), ~5.7 (s, 1H) | Inferred from related structures |

| ¹³C NMR (CDCl₃, δ) | ~14.3, ~26.0, ~33.0, ~60.0, ~117.0, ~160.0, ~166.0 | Inferred from related structures |

| IR (neat, cm⁻¹) | ~1715 (C=O, ester), ~1650 (C=C), ~1170 (C-O) | Inferred from related structures |

| Mass Spectrum (m/z) | 154 (M⁺), 109, 81 | Inferred from related structures |

Key Reactive Sites and Reactivity Analysis

The reactivity of this compound is primarily governed by the interplay between its two key functional groups: the carbon-carbon double bond and the ester moiety. The conjugation of these groups creates a polarized system, leading to distinct reactive centers.

Electrophilic Reactivity at the β-Carbon (Michael Acceptor)

The most significant reactive site for nucleophilic attack is the β-carbon of the α,β-unsaturated system. The electron-withdrawing effect of the ester group delocalizes the π-electrons of the double bond, rendering the β-carbon electron-deficient and thus highly electrophilic. This makes this compound an excellent Michael acceptor.

Frontier Molecular Orbital (FMO) Theory Perspective:

According to FMO theory, the reactivity of a molecule can be predicted by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[3][4][5] In an α,β-unsaturated ester, the LUMO has a large coefficient on the β-carbon, indicating that this is the most favorable site for attack by a nucleophile's HOMO.[6]

References

- 1. This compound | C9H14O2 | CID 74699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 2-cyclopentylideneacetate | CAS#:1903-22-6 | Chemsrc [chemsrc.com]

- 3. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Molecular Orbitals in Organic Compounds [people.chem.ucsb.edu]

A Technical Guide to the Theoretical Calculation of Frontier Molecular Orbitals for Ethyl Cyclopentylideneacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The electronic characteristics of a molecule are pivotal in determining its chemical reactivity and potential as a therapeutic agent. Frontier Molecular Orbital (FMO) theory provides a powerful quantum mechanical framework for understanding these characteristics by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This guide offers an in-depth protocol for the theoretical calculation of these frontier orbitals for Ethyl Cyclopentylideneacetate (C9H14O2), a valuable scaffold in organic synthesis. We will delve into the theoretical underpinnings of FMO theory, provide a step-by-step computational workflow using Density Functional Theory (DFT), and discuss the interpretation of the results in the context of drug discovery and development.

Introduction: The Significance of Frontier Orbitals

This compound is an organic ester with the molecular formula C9H14O2[1]. Understanding its electronic structure is key to predicting its behavior in chemical reactions and biological systems. Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the two most important ones for reactivity: the HOMO and the LUMO[2][3].

-

Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, acting as a nucleophile[4][5]. A higher HOMO energy suggests a greater tendency to donate electrons.

-

Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest-energy orbital that is empty of electrons. The energy of the LUMO corresponds to the molecule's ability to accept electrons, acting as an electrophile[4][5]. A lower LUMO energy indicates a greater propensity to accept electrons.

The interaction between the HOMO of one molecule and the LUMO of another is the basis for many chemical reactions[6]. In drug development, these interactions are fundamental to how a drug molecule (ligand) binds to its biological target (e.g., a protein receptor)[7]. The energies and shapes of these orbitals can, therefore, help predict binding affinity, selectivity, and even metabolic stability[7][8].

Theoretical Framework

The HOMO-LUMO Energy Gap

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of a molecule's kinetic stability and chemical reactivity[2][9].

-

Large Gap: A molecule with a large energy gap is generally more stable and less reactive. It requires more energy to excite an electron from the HOMO to the LUMO[10].

-

Small Gap: A molecule with a small energy gap is typically more reactive and less stable, as the energy required for electronic excitation is lower[2][8].

Koopmans' Theorem: A Bridge to Experimental Data

Koopmans' theorem provides a valuable, albeit approximate, physical interpretation of orbital energies. It states that the negative of the HOMO energy (-E_HOMO) approximates the molecule's first ionization potential (the energy required to remove an electron), while the negative of the LUMO energy (-E_LUMO) approximates its electron affinity (the energy released when an electron is added)[11][12][13][14]. While this theorem is based on the "frozen orbital" approximation and has limitations, especially within DFT, it remains a useful conceptual tool for connecting calculated orbital energies to measurable properties[11][12].

Computational Methodology: A Practical Guide

The following section outlines a robust and reproducible protocol for calculating the frontier orbitals of this compound.

Causality Behind Method Selection

For a molecule of this size, a balance between computational accuracy and efficiency is crucial.

-

Quantum Mechanical Method: We select Density Functional Theory (DFT) , which has become a standard tool in computational chemistry due to its excellent price/performance ratio[15][16]. DFT calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction, offering a good compromise between accuracy and computational cost[16][17].

-

Functional: The B3LYP hybrid functional is chosen. It incorporates a portion of exact Hartree-Fock exchange, which often improves the accuracy for many organic systems. The B3LYP/6-31G(d) combination, in particular, has a long history of providing reliable results for geometries and electronic properties of organic molecules[18][19][20][21][22].

-

Basis Set: The 6-31G(d) basis set is a Pople-style basis set that provides a good description of molecular structures and properties. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing chemical bonding.

Step-by-Step Computational Workflow

This workflow can be adapted for various quantum chemistry software packages like Gaussian, ORCA, or GAMESS[23][24][25].

Step 1: Building the Initial Molecular Structure Using a molecular editor and visualization tool such as Avogadro or GaussView, construct the 3D structure of this compound[1][23]. Ensure the correct connectivity and initial bond angles.

Step 2: Geometry Optimization This is the most critical step. The initial structure is a guess; we must find the lowest energy conformation (the optimized geometry). An unoptimized structure will yield meaningless orbital energies.

-

Calculation Type: Opt (Optimization)

-

Method: B3LYP

-

Basis Set: 6-31G(d)

-

Charge: 0 (The molecule is neutral)

-

Multiplicity: 1 (It is a closed-shell molecule with all electrons paired)

Step 3: Frequency Calculation To validate that the optimized structure is a true energy minimum, a frequency calculation must be performed on the optimized geometry.

-

Calculation Type: Freq

-

Method/Basis Set: Same as optimization.

-

Result: The absence of any imaginary (negative) frequencies confirms a true minimum.

Step 4: Frontier Orbital Analysis Using the validated optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals and their energies. Often, this information is already present in the output file from the optimization step.

-

Calculation Type: SP (Single Point)

-

Keywords: Include keywords to print orbital information (e.g., Pop=Regular in Gaussian).

The computational workflow is a sequential process where the output of one step is the input for the next.

Caption: Computational workflow for FMO analysis.

Results and Interpretation

The primary quantitative outputs of this calculation are the energies of the molecular orbitals.

Frontier Orbital Energies

The calculated energies for the HOMO, LUMO, and the resulting energy gap are summarized below. Energies are typically given in atomic units (Hartrees) or electron volts (eV). For context in drug design, optimal HOMO energies often fall in the -5.5 to -6.2 eV range, and LUMO energies in the -2.5 to -0.5 eV range[7].

| Parameter | Energy (Hartree) | Energy (eV) |

| HOMO | (Sample Value) | (Sample Value) |

| LUMO | (Sample Value) | (Sample Value) |

| ΔE (LUMO-HOMO) | (Sample Value) | (Sample Value) |

| Note: The table is populated with placeholders. Actual values are obtained from the calculation output file. |

Visualization and Reactivity Prediction

Visualizing the 3D shapes of the HOMO and LUMO orbitals is crucial for predicting reactivity. The regions of space where these orbitals have the largest lobes indicate the most probable locations for electron donation (HOMO) and acceptance (LUMO)[9][26].

-

HOMO Visualization: For this compound, the HOMO is expected to be localized primarily on the π-system of the double bond and potentially the lone pairs of the ester oxygen. This indicates that these are the most probable sites for an electrophilic attack .

-

LUMO Visualization: The LUMO is likely to be an anti-bonding orbital (π*) associated with the carbon-carbon double bond and the carbonyl group. These regions are the most susceptible to nucleophilic attack [27].

The interaction can be visualized as an electron transfer from the nucleophile's HOMO to the electrophile's LUMO.

Caption: HOMO-LUMO interaction in a chemical reaction.

Applications in Drug Development

The insights gained from FMO analysis are directly applicable to the drug development pipeline:

-

Reactivity and Metabolism: Identifying the most nucleophilic (HOMO) and electrophilic (LUMO) sites helps predict potential sites of metabolic transformation (e.g., oxidation by Cytochrome P450 enzymes).

-

Binding Affinity: A drug's ability to bind to a target protein often involves orbital overlap. A good energetic match between the drug's frontier orbitals and those of the receptor's active site residues can lead to stronger binding[7].

-

ADMET Properties: Frontier orbital energies can be used as descriptors in quantitative structure-activity relationship (QSAR) models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties[7][8].

Conclusion

Theoretical calculation of the frontier molecular orbitals provides an indispensable tool for the modern chemist and drug developer. By applying a robust computational methodology, such as DFT with the B3LYP functional, we can extract valuable, predictive information about the electronic structure and reactivity of molecules like this compound. The HOMO, LUMO, and their energy gap serve as powerful descriptors that can guide synthetic efforts, predict metabolic fate, and rationalize ligand-receptor interactions, ultimately accelerating the drug discovery process.

References

- 1. This compound | C9H14O2 | CID 74699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 3. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. Koopmans' theorem - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]

- 17. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 18. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 23. solubilityofthings.com [solubilityofthings.com]

- 24. youtube.com [youtube.com]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Cyclopentylideneacetate via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl cyclopentylideneacetate from cyclopentanone and ethyl (triphenylphosphoranylidene)acetate via the Wittig reaction. The Wittig reaction is a robust and widely used method for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[1][2][3] This application note includes a comprehensive experimental protocol, tabulated physicochemical and spectroscopic data for the product, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The Wittig reaction, discovered by Georg Wittig, is a cornerstone of modern organic synthesis for the preparation of alkenes.[4] The reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound such as an aldehyde or ketone.[2][4] A key advantage of the Wittig reaction is the unambiguous placement of the newly formed double bond.[2] In this application, a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, is reacted with cyclopentanone to yield this compound, an α,β-unsaturated ester. Such structures are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products.[5] The thermodynamic driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[2]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₂ | [6] |

| Molecular Weight | 154.21 g/mol | [6] |

| Boiling Point | 192-193 °C at 760 mmHg | [7] |

| Refractive Index (n²⁰/D) | 1.473 - 1.477 | [7] |

| Appearance | Colorless liquid | |

| CAS Number | 1903-22-6 | [6] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | See Table 3 for detailed assignments. | [6][8] |

| ¹³C NMR (CDCl₃) | See Table 4 for detailed assignments. | [8][9] |